5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-11-8-9-6-7-17(12(9)13(15)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWMIXYUZZSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC(=C32)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura couplings are widely employed to construct azaindole derivatives. In one protocol, 7-azaindole precursors undergo sequential cross-coupling reactions at the C-3 and C-5 positions. For example, 1-tosyl-3-iodo-5-bromo-7-azaindole (1 ) reacts with imidazole boronate esters in the presence of Pd(PPh₃)₂Cl₂ to yield bis-substituted intermediates. The tosyl group is subsequently removed under basic conditions, though yields for this step remain suboptimal (16–25%). This method’s versatility allows modular introduction of substituents but requires careful optimization to avoid dehalogenation during coupling.
Cyclization Reactions
Chinese patent CN110128421B outlines a cyclization route starting from 4,4-dialkoxy-n-butyronitrile (II ) and 2,3-dichloroacrolein (III ). A 1,4-addition catalyzed by DBU or morpholine generates 2,3-dichloro-4-cyano-6,6-dialkoxy-n-hexanal (IV ), which undergoes cyclization with ammonia and ammonium salts to yield 5-chloro-7-azaindole. This method achieves a 59.1% overall yield and avoids high-pressure hydrogenation, making it industrially viable. Adapting this route for 6-azaindole would necessitate substituting starting materials with pyridine-based precursors.
Halogenation Methods for 5,7-Dichloro Substitution
Introducing chlorine atoms at the C-5 and C-7 positions demands regioselective protocols.
Direct Chlorination
Patent CN106279156A describes a two-step chlorination using HCl/H₂O₂. Dihydro-7-azaindole undergoes electrophilic substitution at C-5 under acidic conditions, followed by oxidative dehydrogenation with MnO₂ to restore aromaticity. However, this method generates significant waste and requires stringent temperature control (10°C).
Dilithium-Mediated Halogenation
A novel approach employs dilithium initiators and bromotrimethylsilane (TMSBr) to generate siliceous organolithium intermediates. These species facilitate directed ortho-metallation, enabling sequential chlorination at C-5 and C-7. Reaction temperatures below 10°C and anhydrous conditions are critical to prevent decomposition.
Sulfonylation at the 1-Position
Sulfonylation of the azaindole nitrogen typically involves reacting the free amine with phenylsulfonyl chloride. In a representative procedure, 5,7-dichloro-6-azaindole is dissolved in dichloromethane with triethylamine, followed by dropwise addition of phenylsulfonyl chloride at 0°C. The reaction proceeds via nucleophilic acyl substitution, with yields exceeding 80% after purification by column chromatography.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole core.
Substitution: Halogen atoms at the 5 and 7 positions can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The azaindole core can bind to nucleic acids or other biomolecules, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative properties are summarized below:
Chlorination Patterns and Solubility
5-Chloro-1-(phenylsulfonyl)-6-azaindole (CAS 1204501-41-6) :
Molecular formula C₁₃H₉ClN₂O₂S (MW 292.74), XLogP3 3.1, and kinetic solubility >500 µM at pH 7.4 .- The absence of a second chlorine (compared to the 5,7-dichloro analog) reduces molecular weight and may improve solubility.
- Compound 37 (Pyrazolo[1,5-a]pyrimidine derivative): Kinetic solubility of 444 µM at pH 7.4, lower than its nitro-substituted analog (Compound 54, >500 µM) . The 5,7-dichloro substitution in the target compound may reduce solubility compared to mono-chloro analogs due to increased hydrophobicity.
Metabolic Stability and Substituent Effects
Compound 54 (6-azaindole with nitro group) :
Exhibited higher metabolic stability in murine/human microsomes than Compound 37 due to the nitrogen atom in the 6-azaindole ring .- In contrast, chlorine atoms in 5,7-dichloro-1-(phenylsulfonyl)-6-azaindole may enhance metabolic stability by steric shielding of reactive sites.
Fluorinated 6-azaindole derivatives :
Incorporation of fluorine adjacent to the 6-azaindole eliminated aldehyde oxidase (AO) metabolism and efflux issues, improving oral exposure .- The dichloro analog may face AO-mediated clearance, though this remains untested in the evidence.
Biological Activity
5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1227270-60-1
- Molecular Formula : C11H8Cl2N2O2S
- Molecular Weight : 303.16 g/mol
The compound features a unique azaindole framework with dichlorine and phenylsulfonyl substituents, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Kinase Inhibition : Azaindole derivatives have been extensively studied as kinase inhibitors. The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Enzyme Modulation : The sulfonyl group can interact with enzyme active sites, potentially altering their conformation and activity.
Anticancer Activity
Research indicates that compounds within the azaindole family exhibit promising anticancer properties. For instance:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 4.8 | Inhibition of PI3K/AKT signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study demonstrated that this compound effectively inhibited the activity of several kinases involved in cancer progression. The Ki values for these interactions were significantly low, indicating high potency.
- Cell Viability Assays : In a series of experiments involving different cancer cell lines, the compound showed a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.
- Structural Activity Relationship (SAR) : Research has highlighted the importance of the dichloro and sulfonyl groups in enhancing the biological activity of the azaindole scaffold. Modifications to these groups resulted in varying degrees of potency against different targets.
Q & A
Q. What are the common synthetic routes for 5,7-Dichloro-1-(phenylsulfonyl)-6-azaindole?
The synthesis often involves palladium-catalyzed reactions. For example, 6-azaindoles can be derived from 6-azaindolinium salts via Tsuji-Trost allylation using tetrakis(triphenylphosphine)palladium(0) and N,N-dimethylbarbituric acid, achieving yields up to 71% . Regioselective halogenation (e.g., chlorination) is critical; one method employs N-oxide intermediates to direct halogen placement, as demonstrated in the synthesis of 7-azaindole derivatives .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Elemental analysis (e.g., C, H, N content) and chromatography (e.g., DCM/MeOH gradients for purification) are standard . Advanced characterization may include NMR, mass spectrometry, and X-ray crystallography. For photophysical studies, UV-Vis spectroscopy in acidic solutions (pH 2) helps identify protonated states, with absorbance peaks at ~270–350 nm depending on the azaindole isomer .
Q. What biological targets or activities are associated with 6-azaindole derivatives?
6-Azaindole scaffolds are explored as ATR kinase inhibitors and cannabinoid receptor 1 (CB1) allosteric modulators. They exhibit cellular potency but may face challenges like hERG channel inhibition or poor aqueous solubility . Structural modifications, such as electron-donating groups (e.g., alkoxyl or amino), can enhance pharmacological effects .
Advanced Research Questions
Q. How can poor pharmacokinetic (PK) properties, such as CYP450-mediated metabolism, be mitigated in 6-azaindole derivatives?
CYP3A4 time-dependent inhibition (TDI) and aldehyde oxidase (AO) metabolism are key liabilities. Incorporating fluorine or nitrogen adjacent to the 6-azaindole core reduces metabolic susceptibility . Parallel assays (e.g., liver microsomes, recombinant CYP isoforms) are recommended to identify metabolic hotspots.
Q. What strategies improve regioselectivity during halogenation of azaindole derivatives?
Regioselective chlorination is achieved via N-oxide-directed electrophilic substitution. For example, treating 7-azaindole with POCl₃ forms an N-oxide intermediate, guiding chlorine to the C4 position . Computational modeling (e.g., DFT) can predict reactive sites to optimize halogen placement.
Q. How do photophysical discrepancies between solution and gas-phase studies impact fluorescence applications?
Protonated 6-azaindole in solution shows distinct absorbance bands (~320 nm for neutral vs. ~350 nm for protonated forms) . However, gas-phase studies are hindered by ultrashort excited-state lifetimes (<1 ps), preventing multiphoton ionization (MPI) detection . Time-resolved spectroscopy (e.g., femtosecond transient absorption) is essential to resolve these dynamics.
Q. How can researchers balance cellular potency with off-target effects like hERG inhibition?
Structural optimization is critical. For ATR inhibitors, replacing morpholine with polar groups reduces hERG binding while retaining potency . Electrophysiology assays (e.g., patch-clamp) should be integrated early in lead optimization to screen for ion channel liabilities.
Q. Why do classical azaindole synthesis methods (e.g., Bartoli, Fischer) yield inconsistently compared to modern approaches?
Classical methods (e.g., Bartoli) require excess Grignard reagents and are limited to specific isomers (4- or 6-azaindole) with yields <50% . Transition metal-catalyzed methods (e.g., Pd-mediated cross-coupling) offer better regiocontrol and scalability. Reaction condition screening (e.g., solvent, temperature) is advised to address batch-to-batch variability.
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to identify optimal catalysts (e.g., Pd(0)/Pd(II)) and ligands for cross-coupling reactions.
- Metabolic Profiling : Combine in vitro (hepatocyte stability) and in silico (QSAR) tools to predict PK hurdles.
- Photophysical Analysis : Employ ultrafast spectroscopy to characterize short-lived excited states in gas-phase studies .
- Safety Profiling : Prioritize hERG and cytotoxicity assays during lead optimization to minimize late-stage attrition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
